2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .
Scientific Research Applications
Synthesis and Anticancer Evaluation
A significant application of thiazolo[3,2-b][1,2,4]triazoles is in the synthesis of novel compounds with potential anticancer properties. For instance, new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been synthesized and evaluated for anticancer activity, demonstrating effectiveness against various cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma (Lesyk et al., 2007).
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazoles have also been explored for their antimicrobial properties. A study on the synthesis of novel triazole derivatives, including thiazolo-triazole compounds, revealed significant antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011). Additionally, other derivatives have shown promising antibacterial and antifungal effects against a variety of microorganisms (Lobo et al., 2010).
Anti-Inflammatory and Analgesic Agents
The compound has applications in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Research focused on the synthesis of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides revealed compounds demonstrating anti-exudative activity, potentially useful for the treatment of inflammation (Golota et al., 2015).
Neuroprotective and Anti-Stress Effects
Thiazolo[3,2-b]-1,2,4-triazoles have been studied for their neuroprotective properties, particularly in preventing ethanol-induced oxidative stress in mouse brain and liver. Certain derivatives were effective in ameliorating peroxidative injury, suggesting potential therapeutic applications for managing oxidative stress-related conditions (Aktay et al., 2005).
Heterocyclic Synthesis
This compound class is also integral in heterocyclic chemistry, particularly in synthesizing various heterocyclic derivatives. Studies have demonstrated the synthesis of thiazolo[3,2-a]pyridines and other related compounds through relatively simple methods, contributing to the field of heterocyclic synthesis (Ammar et al., 2005).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-29-20-10-6-17(7-11-20)14-21(28)24-13-12-19-15-30-23-25-22(26-27(19)23)18-8-4-16(2)5-9-18/h4-11,15H,3,12-14H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEMRCYHUDVGOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.